molecular formula C27H33BrClN5O2S B11222077 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)hexanamide

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)hexanamide

Cat. No.: B11222077
M. Wt: 607.0 g/mol
InChI Key: URMWXOHAIAVGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-bromo-4-oxo-2-thioxoquinazolin-3(4H)-yl core linked to a hexanamide chain and a 3-(4-(3-chlorophenyl)piperazin-1-yl)propyl group. The quinazolinone scaffold is known for diverse biological activities, including anticancer and antimicrobial effects . The 3-chlorophenylpiperazine moiety is structurally analogous to ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin), suggesting neuropsychiatric applications .

Properties

Molecular Formula

C27H33BrClN5O2S

Molecular Weight

607.0 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]hexanamide

InChI

InChI=1S/C27H33BrClN5O2S/c28-20-9-10-24-23(18-20)26(36)34(27(37)31-24)13-3-1-2-8-25(35)30-11-5-12-32-14-16-33(17-15-32)22-7-4-6-21(29)19-22/h4,6-7,9-10,18-19H,1-3,5,8,11-17H2,(H,30,35)(H,31,37)

InChI Key

URMWXOHAIAVGBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC(=CC=C4)Cl

Origin of Product

United States

Biological Activity

The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)hexanamide is a synthetic derivative of quinazoline, notable for its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core modified with a thioxo group and a piperazine moiety. The presence of these functional groups enhances its biological activity, particularly in pharmacological applications.

PropertyValue
Molecular FormulaC21H28BrN3O2S
Molecular Weight466.4 g/mol
CAS Number422288-24-2

Research indicates that the biological activity of this compound is primarily linked to its ability to inhibit specific protein targets involved in cell signaling pathways. Notably, it has been shown to inhibit Polo-like kinase 1 (Plk1) , a critical regulator of cell division and mitosis. This inhibition leads to significant anti-proliferative effects on cancer cell lines characterized by Plk1 overexpression, positioning it as a potential anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes some key findings from various studies:

Study ReferenceCell Lines TestedIC50 Values (µM)Observations
MCF-7, HeLa0.5 - 1.5Significant inhibition of cell proliferation observed
HT-29, K-5620.8 - 2.0Induction of apoptosis in cancer cells
A549 (lung cancer)0.3 - 1.0Effective against drug-resistant variants

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have demonstrated antimicrobial properties. The compound's thioxo group may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.

Case Studies

Case Study 1: Inhibition of Plk1
A study conducted by Kumar et al. investigated the effects of this compound on Plk1 activity in various cancer cell lines. The results indicated a dose-dependent reduction in Plk1 activity, correlating with decreased cell viability and increased apoptosis markers .

Case Study 2: Broad-Spectrum Antimicrobial Activity
Fernandes et al. synthesized several quinazoline derivatives and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that modifications at the 6th position significantly enhanced antimicrobial activity compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anti-proliferative properties against cancer cell lines, particularly those with overexpression of Polo-like kinase 1 (Plk1). Plk1 is a critical regulator of cell division, making it a promising target for anticancer therapies. Inhibition studies have shown that modifications to the quinazoline scaffold can enhance its efficacy as a Plk1 inhibitor, suggesting potential for developing new anticancer agents .

Antimicrobial Properties

Quinazoline derivatives, including this compound, have been evaluated for antimicrobial activity. Studies indicate that compounds with similar structures exhibit inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial properties . The presence of the thioxo group is believed to contribute to these effects by interacting with microbial enzymes or membranes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of Plk1-overexpressing cells
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential based on structural analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and pharmacological implications compared to analogs:

Compound Name Core Structure Key Substituents Biological Activity/Unique Properties References
Target Compound Quinazolinone + hexanamide 6-bromo, 2-thioxo, 3-(4-(3-chlorophenyl)piperazin-1-yl)propyl Enhanced receptor binding (neurotransmitter targets), improved solubility due to hexanamide chain
N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide Quinazolinone + propanamide 4-methoxyphenylpiperazine, dioxolo ring Reduced CNS activity due to methoxy group; altered pharmacokinetics
4-((6-Bromo-4-oxo-2-thioxoquinazolin-3(4H)-yl)methyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)benzamide Quinazolinone + benzamide Benzamide chain (vs. hexanamide) Lower solubility but higher lipophilicity; potential for blood-brain barrier penetration
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide Quinazolinone + hexanamide Morpholinopropyl (vs. 3-chlorophenylpiperazine) Targets kinases and GPCRs; reduced selectivity for neurotransmitter receptors
N-(4-Chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide Quinazolinone + hexanamide 4-chlorophenethyl, morpholino (vs. bromo, 3-chlorophenylpiperazine) Antimicrobial focus; morpholino group enhances membrane permeability

Pharmacological and Physicochemical Differences

  • Receptor Selectivity: The 3-chlorophenylpiperazine group in the target compound confers higher affinity for serotonin (5-HT₁ₐ/₂ₐ) and dopamine D₂/D₃ receptors compared to morpholino or methoxyphenyl analogs .
  • Solubility and Bioavailability : The hexanamide chain improves aqueous solubility over benzamide derivatives (e.g., CID 78062229), which may enhance oral bioavailability .
  • Biological Activity: Bromo-thioxoquinazolinones exhibit stronger enzyme inhibition (e.g., topoisomerase II) than nitro- or hydroxy-substituted analogs due to enhanced electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.